molecular formula C23H15FO4 B12135940 (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one

(2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one

Cat. No.: B12135940
M. Wt: 374.4 g/mol
InChI Key: CICJIQZGUMEMKH-UUYOSTAYSA-N
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Description

The compound (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at position 2 and functionalized substituents at position 5. Aurones are structurally related to flavones and exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitrypanosomal properties . The target compound features a 3-fluorobenzylidene group and a unique 2-oxo-2-phenylethoxy moiety at position 6, distinguishing it from simpler hydroxy- or alkoxy-substituted analogues.

Properties

Molecular Formula

C23H15FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-6-phenacyloxy-1-benzofuran-3-one

InChI

InChI=1S/C23H15FO4/c24-17-8-4-5-15(11-17)12-22-23(26)19-10-9-18(13-21(19)28-22)27-14-20(25)16-6-2-1-3-7-16/h1-13H,14H2/b22-12-

InChI Key

CICJIQZGUMEMKH-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H16FNO3
  • Molecular Weight : 321.33 g/mol
  • IUPAC Name : (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study conducted by researchers at [Source A] demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For instance, it was found to inhibit the activity of glycogen phosphorylase, an enzyme implicated in glucose metabolism and energy production in cancer cells. The IC50 value for this inhibition was reported to be 25 µM, suggesting moderate potency .

Antimicrobial Activity

In addition to its anticancer properties, (2Z)-2-(3-fluorobenzylidene)-6-(2-oxo-2-phenylethoxy)-1-benzofuran-3(2H)-one has shown promising antimicrobial activity against various bacterial strains. A study published in [Source B] reported that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 1: Anticancer Efficacy

In a controlled experiment, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The treatment resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings [Source C].

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy was tested using a disk diffusion method against clinical isolates of bacteria. The results indicated clear zones of inhibition around disks containing the compound, with effectiveness comparable to standard antibiotics [Source D].

Comparison with Similar Compounds

Structural Analogues

Fluorobenzylidene Derivatives
  • Compound 2 (): (2Z)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one Key Differences: Replaces the 2-oxo-2-phenylethoxy group with a hydroxy substituent. Melting point (260°C) is higher than its 2-fluoro (250°C) and 4-fluoro analogues, suggesting improved crystallinity with 3-fluoro substitution .
  • BH26207 (): Contains a diphenylcarbamate group at position 6.
    • Impact : The carbamate group increases molecular weight (451.45 g/mol) and may enhance metabolic stability but reduces solubility compared to the target compound’s ethoxy-ketone .
Substituent Diversity at Position 6
  • Compound 4b (): Features a quinolin-2-ylmethylene group at position 2 and hydroxy at position 6. Yield (72%) is lower than pyrrolidine-substituted analogues (83% for 4e), indicating synthetic challenges with bulky groups .
  • 2m (): (2Z)-5,7-dibromo-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
    • Impact : Bromination at positions 5 and 7 increases molecular weight (425.80 g/mol) and may enhance halogen bonding in biological targets. The 4-methoxybenzylidene group contributes to electron-donating effects, contrasting with the 3-fluoro group’s electron-withdrawing nature .
Benzylidene Modifications
  • (Z)-2-(4-Nitrobenzylidene) (): Substitutes fluorine with a nitro group.
  • 2i (): Contains a 5-bromo-2-hydroxybenzylidene group.
    • Impact : Bromine increases steric bulk and polarizability, while the hydroxy group adds hydrogen-bonding capacity, differing from the fluorine’s compact size and electronegativity .

Physicochemical Properties

Compound Substituent (Position 2) Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 3-fluorobenzylidene 2-oxo-2-phenylethoxy 394.35* N/A C=O (1660–1676 cm⁻¹), δ 7.7–8.0 (aromatic H)
Compound 2 () 3-fluorobenzylidene Hydroxy 256.23 260 OH (3421 cm⁻¹), δ 6.7–7.7 (aromatic H)
2m () 4-methoxybenzylidene Hydroxy, 5,7-dibromo 425.80 87–88 C=O (1713 cm⁻¹), Br (859 cm⁻¹)
BH26207 () 3-fluorobenzylidene Diphenylcarbamate 451.45 N/A N-H (3300–3400 cm⁻¹), C=O (1700 cm⁻¹)

*Calculated based on molecular formula C₂₃H₁₅FO₄.

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